molecular formula C15H23N B7815298 N-cyclohexyl-4-isopropylaniline

N-cyclohexyl-4-isopropylaniline

Cat. No.: B7815298
M. Wt: 217.35 g/mol
InChI Key: ZFXITOFLJPPMNQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-isopropylaniline is a substituted aniline derivative featuring a cyclohexyl group attached to the nitrogen atom and an isopropyl group at the para position of the aromatic ring.

  • Molecular Formula: Likely C₁₅H₂₃N (inferred from substituents).
  • Functional Groups: Aromatic amine (aniline), cyclohexyl (bulky aliphatic), and isopropyl (electron-donating alkyl).
  • Applications: Potential use in pharmaceuticals, agrochemicals, or polymer intermediates due to its hydrophobic and sterically hindered structure, which may enhance stability and bioavailability .

Properties

IUPAC Name

N-cyclohexyl-4-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-12(2)13-8-10-15(11-9-13)16-14-6-4-3-5-7-14/h8-12,14,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXITOFLJPPMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-isopropylaniline typically involves the reaction of 4-isopropylaniline with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-isopropylaniline+cyclohexyl chlorideThis compound+HCl\text{4-isopropylaniline} + \text{cyclohexyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-isopropylaniline+cyclohexyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-isopropylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.

Scientific Research Applications

N-cyclohexyl-4-isopropylaniline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-isopropylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. The exact mechanism may vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
N-Cyclohexyl-4-isopropylaniline Not provided C₁₅H₂₃N Cyclohexyl (N), isopropyl (para) ~209.35 (calculated)
4-(2-Cyclohexylethoxy)-N-(4-isopropylbenzyl)aniline 1040679-85-3 C₂₄H₃₃NO Cyclohexylethoxy (O), isopropylbenzyl 351.53
4-Chloro-N-(cyclopropylmethyl)aniline 69565-54-4 C₁₀H₁₂ClN Chloro (para), cyclopropylmethyl (N) 181.66
4-Hexyloxyaniline Not provided C₁₂H₁₉NO Hexyloxy (O) 193.29

Key Observations :

  • Substituent Effects: this compound: The cyclohexyl group introduces steric hindrance, reducing reactivity at the nitrogen, while the isopropyl group enhances hydrophobicity. 4-Chloro-N-(cyclopropylmethyl)aniline: The chloro group (electron-withdrawing) increases acidity of the aromatic amine, while the cyclopropylmethyl group (smaller ring) may reduce steric effects compared to cyclohexyl . 4-Hexyloxyaniline: The hexyloxy chain improves lipid solubility, favoring applications in organic synthesis or material science .

Physicochemical Properties

Property This compound 4-(2-Cyclohexylethoxy)-N-(4-isopropylbenzyl)aniline 4-Chloro-N-(cyclopropylmethyl)aniline 4-Hexyloxyaniline
Boiling/Melting Point Not available Likely high (due to high MW) Not reported ~100–120°C (estimated)
Solubility Low in water; high in organics Low aqueous solubility; soluble in DMSO, ethanol Limited solubility (hazardous) Soluble in ethanol, ether
Reactivity Moderate (steric hindrance) Low (bulky substituents) High (chloro group enhances electrophilicity) Moderate (alkoxy chain)

Research Findings :

  • The cyclohexyl group in this compound likely reduces metabolic degradation, a trait advantageous in drug design .
  • 4-Chloro-N-(cyclopropylmethyl)aniline ’s acute oral toxicity (H302) and respiratory irritation (H335) contrast with the lower hazard profile of compounds lacking electronegative substituents.
  • 4-Hexyloxyaniline ’s long alkoxy chain may facilitate self-assembly in liquid crystals or surfactants .

Critical Insights :

  • Electron-Donating vs. Withdrawing Groups : Chloro substituents increase toxicity and reactivity , whereas alkyl/alkoxy groups (isopropyl, hexyloxy) improve biocompatibility .
  • Steric Effects : Bulkier substituents (cyclohexyl, benzyl) enhance stability but may limit solubility .

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